4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide
Overview
Description
“4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide” is a chemical compound with the molecular formula C14H14ClNO2S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” involves two aromatic rings tilted relative to each other . The molecule is twisted at the S atom, with a C-SO2-NH-C torsion angle .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 295.79 . It is a solid at room temperature and should be stored in a dry environment .Scientific Research Applications
1. Tritium Labeling and Chemokine Receptor Antagonism
4-Chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide has been studied for its potential as a C-C chemokine receptor 1 (CCR1) antagonist. It underwent successful tritium labeling, a process used in biological research for tracking and studying molecular interactions. This compound demonstrated multiple labeled species upon analysis, indicating its potential in biochemical research (Hong et al., 2015).
2. Electroactive Material for Ion Selective Electrodes
The compound has been explored as an electroactive material for the preparation of modified ion-selective electrodes. These electrodes are used for potentiometric determination of zirconium ions. The sensing reaction of the compound with zirconium ions has been examined, showing promising applications in environmental and analytical chemistry (Mohamed et al., 2020).
3. Spectrophotometric Method for Trace Metal Determination
A spectrophotometric method using this compound has been developed for determining trace amounts of zirconium and uranium in environmental samples. This method is based on a complexation reaction and has shown potential in the field of environmental monitoring and analysis (Al-Kady, 2012).
4. Anticancer Agent Synthesis
This compound has been used as a precursor in the synthesis of pro-apoptotic compounds with potential anticancer activity. These derivatives have shown significant activity in in vitro studies, particularly against melanoma cell lines (Yılmaz et al., 2015).
5. Molecular Docking and Antidiabetic Agent Synthesis
The compound's derivatives have been studied for their antidiabetic activity, with molecular docking simulations revealing interactions with key enzymes. This research suggests potential applications in the development of new antidiabetic medications (Thakral et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-(2,5-dimethylphenyl)-3-sulfamoylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-9-3-4-10(2)13(7-9)18-15(19)11-5-6-12(16)14(8-11)22(17,20)21/h3-8H,1-2H3,(H,18,19)(H2,17,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYADNDOMPSFJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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